molecular formula C16H19N5O2 B14944219 2-amino-8a-(morpholin-4-yl)-4a,5,6,7,8,8a-hexahydro-4H-chromene-3,4,4-tricarbonitrile

2-amino-8a-(morpholin-4-yl)-4a,5,6,7,8,8a-hexahydro-4H-chromene-3,4,4-tricarbonitrile

Cat. No.: B14944219
M. Wt: 313.35 g/mol
InChI Key: VTMMTIMMPSNWFI-UHFFFAOYSA-N
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Description

2-Amino-3,4-dicyano-8a-morpholino-4a,5,6,7,8,8a-hexahydro-4H-chromen-4-yl cyanide is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and morpholino groups

Preparation Methods

The synthesis of 2-amino-3,4-dicyano-8a-morpholino-4a,5,6,7,8,8a-hexahydro-4H-chromen-4-yl cyanide involves several steps. One common method includes the aminomethylation of morpholinium and N-methylmorpholinium 3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates . The reaction conditions typically involve the use of primary amines and formaldehyde, with the nature of the counter-ion and the structure of the primary amine playing crucial roles in determining the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including aminomethylation, which involves the addition of an amino group to a molecule. The reaction products depend significantly on the nature of the counter-ion and the structure of the primary amine . Common reagents used in these reactions include formaldehyde and primary amines. Major products formed from these reactions include bispidines and pyrido[2,1-b][1,3,5]thiadiazine derivatives.

Scientific Research Applications

2-Amino-3,4-dicyano-8a-morpholino-4a,5,6,7,8,8a-hexahydro-4H-chromen-4-yl cyanide has several scientific research applications. It is used in the synthesis of various heterocyclic compounds, which are of interest due to their potential biological activities . These compounds have been studied for their antiviral, anticancer, and antimicrobial properties, making them valuable in medicinal chemistry and pharmaceutical research.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in the growth and proliferation of cancer cells . By inhibiting this pathway, the compound can effectively block the conduction of signaling pathways, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

When compared to similar compounds, 2-amino-3,4-dicyano-8a-morpholino-4a,5,6,7,8,8a-hexahydro-4H-chromen-4-yl cyanide stands out due to its unique combination of functional groups and its potential biological activities. Similar compounds include other morpholino derivatives and cyanide-containing compounds . These compounds share some structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

2-amino-8a-morpholin-4-yl-5,6,7,8-tetrahydro-4aH-chromene-3,4,4-tricarbonitrile

InChI

InChI=1S/C16H19N5O2/c17-9-12-14(20)23-16(21-5-7-22-8-6-21)4-2-1-3-13(16)15(12,10-18)11-19/h13H,1-8,20H2

InChI Key

VTMMTIMMPSNWFI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)C(C(=C(O2)N)C#N)(C#N)C#N)N3CCOCC3

Origin of Product

United States

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